molecular formula C11H14ClN3O3 B2559816 1-(2-Nitrobenzoyl)piperazine hydrochloride CAS No. 1573052-56-8

1-(2-Nitrobenzoyl)piperazine hydrochloride

Cat. No.: B2559816
CAS No.: 1573052-56-8
M. Wt: 271.7
InChI Key: JKQOVCPLCNDLBQ-UHFFFAOYSA-N
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Description

Contextualization of N-Acylpiperazine Derivatives in Modern Chemical Synthesis and Design

N-Acylpiperazine derivatives represent a cornerstone in modern chemical synthesis and drug design. The piperazine (B1678402) ring is a frequently incorporated scaffold in biologically active molecules due to its unique physicochemical properties and synthetic accessibility. foodb.ca The introduction of an acyl group onto one of the piperazine nitrogens modulates the electronic and steric properties of the molecule, allowing for the fine-tuning of its biological activity. This class of compounds is prevalent in a vast array of pharmaceuticals, including antipsychotic, antidepressant, and anxiolytic agents. chemicalbook.com The synthetic versatility of the N-acylpiperazine core allows for the creation of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads.

Significance of Substituted Benzoylpiperazine Scaffolds in Heterocyclic Chemistry

Within the broader class of N-acylpiperazines, substituted benzoylpiperazine scaffolds are of particular importance in heterocyclic chemistry. The benzoyl group offers a rigid framework that can be readily functionalized with various substituents to influence receptor binding and pharmacokinetic properties. The nature and position of these substituents on the phenyl ring can dramatically alter the biological profile of the resulting molecule. For instance, derivatives of substituted benzoylpiperazines have been investigated for their potential as anticancer and antimicrobial agents. The exploration of different substitution patterns on the benzoyl ring is a common strategy in medicinal chemistry to optimize the potency and selectivity of drug candidates.

Overview of Academic Research Perspectives and Foundational Studies on 1-(2-Nitrobenzoyl)piperazine (B13219532) Hydrochloride

While the broader classes of N-acylpiperazines and substituted benzoylpiperazines are extensively studied, dedicated foundational research focusing exclusively on 1-(2-Nitrobenzoyl)piperazine hydrochloride is not widely documented in publicly accessible academic literature. Its primary role in research appears to be that of a chemical intermediate, valued for the synthetic handles it possesses. The ortho-positioned nitro group on the benzoyl moiety, for instance, can be chemically modified, such as through reduction to an amino group, which can then be used to construct more complex molecular architectures. Academic interest in this specific compound is therefore more likely to be found within the context of larger synthetic campaigns aimed at producing novel heterocyclic systems with potential biological activities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQOVCPLCNDLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 1 2 Nitrobenzoyl Piperazine Hydrochloride

Established Synthetic Pathways for the 1-(2-Nitrobenzoyl)piperazine (B13219532) Core

The construction of the 1-(2-nitrobenzoyl)piperazine framework is primarily achieved through two strategic approaches: direct acylation of a pre-formed piperazine (B1678402) ring or the construction of the piperazine ring from acyclic precursors.

Acylation Reactions Utilizing 2-Nitrobenzoyl Chloride

The most direct and widely employed method for synthesizing the 1-(2-nitrobenzoyl)piperazine core is the nucleophilic acyl substitution reaction between piperazine and 2-nitrobenzoyl chloride. This reaction involves the attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of the acid chloride.

To achieve mono-acylation and prevent the formation of the bis-acylated byproduct, 1,4-bis(2-nitrobenzoyl)piperazine, it is crucial to control the reaction stoichiometry. Typically, a 1:1 molar ratio of piperazine to 2-nitrobenzoyl chloride is used. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid generated during the reaction. Common solvents for this transformation include dichloromethane (B109758) or chloroform. The resulting 1-(2-nitrobenzoyl)piperazine is often isolated as its hydrochloride salt for improved stability and handling.

Reactant 1 Reactant 2 Key Conditions Product
Piperazine2-Nitrobenzoyl chlorideBase (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane), Controlled Stoichiometry (1:1)1-(2-Nitrobenzoyl)piperazine

Cyclization Approaches for the Piperazine Ring Formation

An alternative strategy involves the formation of the piperazine ring from acyclic precursors. While less direct for synthesizing the title compound itself, these methods are fundamental to creating substituted piperazine analogs. One classical approach is the reaction of diethanolamine (B148213) with an ammonia (B1221849) source over a catalyst. core.ac.uk More contemporary methods offer greater control and versatility.

For instance, palladium-catalyzed cyclization reactions can couple a propargyl unit with various diamine components to yield highly substituted piperazines. Another approach involves the intramolecular hydroamination of substrates prepared from amino acids, allowing for the diastereoselective synthesis of 2,6-disubstituted piperazines. organic-chemistry.org A Dieckmann cyclization of substrates like CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph can also be employed to form piperazine-2,5-diones, which can be further reduced to the corresponding piperazines. epa.gov While these methods are not the primary route to unsubstituted 1-(2-nitrobenzoyl)piperazine, they represent important strategies for creating derivatives where substitution on the piperazine ring is desired.

Functional Group Interconversions on the 2-Nitrobenzoyl Moiety

The 2-nitrobenzoyl portion of the molecule offers a reactive handle for a variety of functional group transformations, significantly expanding the synthetic utility of the 1-(2-nitrobenzoyl)piperazine hydrochloride scaffold.

Regioselective Reduction of the Nitro Group to an Amino Group

A key transformation is the reduction of the aromatic nitro group to a primary amine, yielding 1-(2-aminobenzoyl)piperazine. This conversion is significant as it transforms the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group, which can then participate in a wide range of subsequent reactions. masterorganicchemistry.comnih.gov The challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the amide carbonyl group. Several reliable methods have been established for this purpose. masterorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). commonorganicchemistry.comorganic-chemistry.org The hydrogen source can be molecular hydrogen (H₂) gas, often under atmospheric or slightly elevated pressure. reddit.comyoutube.com Alternatively, transfer hydrogenation methods can be employed, using hydrogen donors like ammonium (B1175870) formate, hydrazine, or even methanol (B129727) in the presence of a base. sci-hub.seorganic-chemistry.org

The reaction is generally carried out in a protic solvent such as methanol or ethanol. reddit.comsci-hub.se This method is favored for its clean reaction profile and high yields, as the primary byproduct is water. The Pd/C catalyst can be easily removed by filtration upon reaction completion. reddit.com

Substrate Catalyst Hydrogen Source Solvent Product
1-(2-Nitrobenzoyl)piperazinePalladium on Carbon (Pd/C)H₂ gas or Transfer Reagents (e.g., Ammonium Formate)Methanol / Ethanol1-(2-Aminobenzoyl)piperazine

A classic and robust alternative to catalytic hydrogenation is the use of a metal in an acidic medium. masterorganicchemistry.com The Béchamp reduction, which traditionally uses iron filings and a mineral acid like HCl, is a foundational method in this category. wikipedia.org A milder and commonly used variant involves the use of iron powder in acetic acid. nih.govgoogle.com This system is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as amides. commonorganicchemistry.com

Other metal systems, such as tin (Sn) or zinc (Zn) in the presence of acid, can also be used to achieve this transformation. masterorganicchemistry.comcommonorganicchemistry.com These methods are particularly useful when catalytic hydrogenation might be problematic, for instance, in the presence of sulfur-containing compounds that could poison the catalyst. The reaction mechanism involves a series of single-electron transfers from the metal to the nitro group. wikipedia.org

Substrate Reducing Metal Acidic Medium Key Features Product
1-(2-Nitrobenzoyl)piperazineIron (Fe) powderAcetic Acid (CH₃COOH)High chemoselectivity, tolerant of various functional groups1-(2-Aminobenzoyl)piperazine
1-(2-Nitrobenzoyl)piperazineTin (Sn) or Zinc (Zn)Hydrochloric Acid (HCl)Alternative to Fe/AcOH, effective for nitro group reduction1-(2-Aminobenzoyl)piperazine

Further Derivatization of the Piperazine Nitrogen

The secondary amine (N4) of the this compound scaffold presents a versatile handle for extensive chemical modification. This position's nucleophilicity allows for the introduction of a wide array of substituents through various synthetic methodologies. These modifications are crucial for tuning the molecule's physicochemical properties, exploring structure-activity relationships (SAR), and developing novel compounds with specific target affinities. Strategies for derivatization primarily include alkylation, acylation, and advanced coupling reactions to build more complex molecular architectures.

Alkylation and Acylation Strategies for N4 Substitution

Alkylation and acylation are fundamental methods for substituting the N4 position of the piperazine ring. These reactions leverage the nucleophilic character of the secondary amine to form new carbon-nitrogen or acyl-nitrogen bonds, respectively.

Alkylation Strategies:

Direct N-alkylation of the piperazine core is a common strategy to introduce alkyl, benzyl, or other lipophilic groups. This is typically achieved by reacting the piperazine with an appropriate alkyl halide (e.g., iodide, bromide) in the presence of a base to neutralize the generated hydrohalic acid. To prevent undesired side reactions like the formation of quaternary ammonium salts, milder alkylating agents or alternative methods such as reductive amination can be employed. Reductive amination involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkylated product. nih.gov

Another approach to achieve selective mono-alkylation involves the use of piperazine salts. Reacting a monopiperazinium salt with an alkylating agent can yield N-monoalkylated piperazines, as the protonated nitrogen is less reactive, thus minimizing the formation of N,N'-dialkylated byproducts. google.com

Acylation Strategies:

Acylation introduces a carbonyl group adjacent to the piperazine nitrogen, forming an amide. This is a robust method for adding diverse functional groups. The reaction typically involves treating the piperazine with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. ambeed.com Amide bond formation can also be facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate a carboxylic acid for reaction with the piperazine amine. nih.gov

Sulfonylation, a related reaction, involves the use of sulfonyl chlorides (e.g., nitrobenzene (B124822) sulfonyl chloride) to form stable sulfonamides, which can significantly alter the electronic and steric properties of the molecule. nih.gov

The following table summarizes representative N4-acylation reactions on piperazine scaffolds, illustrating the variety of reagents and conditions that can be adapted for 1-(2-Nitrobenzoyl)piperazine.

Piperazine ReactantAcylating AgentBase/CatalystSolventProduct TypeReference
1-BenzhydrylpiperazineBoc-protected amino acidsHATU, DIPEANot SpecifiedN-Aminoacyl Piperazide nih.gov
1-Benzhydrylpiperazine-Amine2-Nitrobenzene sulfonyl chlorideDIPEANot SpecifiedN-Sulfonyl Piperazide nih.gov
N-Boc-piperazineBenzoic acid derivativeT3P, NEt3CH2Cl2N-Benzoyl Piperazide nih.gov
PiperazineAcyl halides or Acid anhydridesNot SpecifiedNot SpecifiedN-Acyl Piperazide ambeed.com

Coupling Reactions for Extended Molecular Architectures

To create more complex derivatives, particularly those involving the formation of carbon-nitrogen bonds with aryl or heteroaryl systems, modern cross-coupling reactions are indispensable. These methods offer precise control and broad substrate scope for extending the molecular framework from the N4 position.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming C-N bonds. It enables the coupling of the piperazine nitrogen with aryl or heteroaryl halides (or triflates). The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos), in the presence of a base such as sodium tert-butoxide. This methodology is a cornerstone for the synthesis of N-arylpiperazines. mdpi.com

Copper-Catalyzed Ullmann-Goldberg Reaction: An alternative to palladium-catalyzed methods, the Ullmann-Goldberg reaction uses a copper catalyst, often in combination with a ligand like 2-phenylphenol, to couple the piperazine nitrogen with aryl halides. mdpi.com This reaction can be advantageous for specific substrates where palladium catalysis may be less effective.

Sonogashira Coupling: While typically used for C-C bond formation, variations of the Sonogashira reaction can be employed to link the piperazine to acetylenic moieties. For instance, a multi-step sequence could involve coupling the piperazine to a halo-functionalized scaffold which then undergoes a Sonogashira reaction with a terminal alkyne. This approach was utilized in the synthesis of Ponatinib, where a piperazine-containing intermediate was coupled with 3-ethynylimidazo[1,2-b]pyridazine. mdpi.com

These advanced coupling strategies provide access to a vast chemical space, allowing for the synthesis of highly functionalized derivatives of 1-(2-Nitrobenzoyl)piperazine with potential applications in medicinal chemistry and materials science.

The table below outlines key features of these coupling reactions as applied to piperazine-containing structures.

Reaction NameCatalyst SystemTypical ElectrophileBond FormedKey FeaturesReference
Buchwald-Hartwig AminationPalladium / Phosphine LigandAryl/Heteroaryl HalidesAryl-NWide substrate scope, high yields. mdpi.com
Ullmann-Goldberg ReactionCopper Salt / LigandAryl HalidesAryl-NAlternative to Pd-catalysis. mdpi.com
Sonogashira Coupling (on linked scaffold)Palladium / CopperTerminal AlkyneAryl-AlkyneExtends conjugation and structure. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Nitrobenzoyl Piperazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure, conformation, and dynamics in solution. For 1-(2-Nitrobenzoyl)piperazine (B13219532) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques, alongside dynamic and quantitative methods, provides a comprehensive understanding of its chemical identity and behavior. While specific experimental data for the 2-nitrobenzoyl isomer hydrochloride is not extensively published, a detailed analysis can be constructed based on well-documented studies of closely related structural isomers, such as 1-(4-nitrobenzoyl)piperazine. beilstein-journals.orgresearchgate.netnih.gov

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR) for Resonance Assignment and Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural verification. The spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Nitrobenzoyl)piperazine hydrochloride is expected to show distinct signals for the aromatic protons of the nitrobenzoyl group and the aliphatic protons of the piperazine (B1678402) ring. Due to the restricted rotation around the amide (C-N) bond and slow interconversion of the piperazine chair conformations on the NMR timescale at room temperature, the piperazine protons often appear as broad or multiple distinct signals rather than two simple triplets. nih.govnih.gov This phenomenon is well-documented for N-acylpiperazines. beilstein-journals.orgnih.gov For the aromatic region, the 2-nitro substitution pattern would lead to a complex multiplet system for the four adjacent protons. The presence of the hydrochloride salt would result in a downfield shift for the piperazine protons and the appearance of a broad signal for the N-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The spectrum would show resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the piperazine carbons. Similar to the ¹H NMR, the piperazine carbons may show broadened signals or even distinct signals for each carbon due to conformational dynamics. beilstein-journals.org The chemical shifts are diagnostic: the carbonyl carbon would appear significantly downfield (~163-166 ppm), followed by the aromatic carbons (~124-148 ppm), and finally the aliphatic piperazine carbons in the upfield region (~40-50 ppm). beilstein-journals.org

To illustrate, the reported NMR data for the closely related isomer, 1-(4-nitrobenzoyl)piperazine, provides a reference for the expected chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Elucidation

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would confirm the connectivity within the aromatic ring by showing cross-peaks between adjacent aromatic protons. It would also show correlations between the geminal and vicinal protons within the piperazine ring, helping to trace the aliphatic spin systems. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). princeton.edu An HSQC spectrum would definitively link each proton resonance of the piperazine and aromatic rings to its corresponding carbon signal identified in the ¹³C NMR spectrum. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edu This is exceptionally powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the piperazine protons adjacent to the amide nitrogen to the carbonyl carbon, and from the aromatic protons to the carbonyl carbon, thus confirming the link between the piperazine and 2-nitrobenzoyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their through-bond connectivity. NOESY is instrumental in determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial relationships between the protons of the benzoyl group and the protons of the piperazine ring, providing insights into the preferred orientation around the amide bond.

Dynamic NMR for Conformational Analysis, Coalescence Phenomena, and Activation Energy Barriers

N-acylpiperazines like this compound are not static molecules. They undergo dynamic processes, primarily:

Restricted rotation about the amide C-N bond due to its partial double-bond character. nih.gov

Chair-chair interconversion of the piperazine ring. nih.gov

These dynamic processes are often slow on the NMR timescale at room temperature, leading to the observation of multiple conformers and broadened signals. beilstein-journals.orgnih.gov Dynamic NMR (DNMR) involves recording NMR spectra at variable temperatures (VT-NMR). As the temperature is increased, the rate of the conformational exchange increases. copernicus.org Eventually, a temperature is reached where the signals for the interconverting sites broaden, merge, and finally sharpen into a single, averaged signal. This merging point is known as the coalescence temperature (Tc) . beilstein-journals.org

Studies on nitro-substituted benzoylpiperazines have shown that two distinct coalescence points can be observed, corresponding to the two different dynamic processes. beilstein-journals.orgnih.gov From the coalescence temperature and the chemical shift difference between the exchanging signals, the free energy of activation (ΔG‡) for the conformational barrier can be calculated. This provides a quantitative measure of the energy required for the rotation or ring inversion to occur. For related compounds, these activation energy barriers have been calculated to be in the range of 56 to 80 kJ/mol. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm its molecular structure. The presence of the hydrochloride salt is particularly evident through the broad absorption bands in the 2700-2400 cm⁻¹ region, which are characteristic of the N-H⁺ stretching vibrations of a secondary ammonium (B1175870) salt.

The strong absorption band anticipated around 1645 cm⁻¹ corresponds to the C=O (amide I) stretching vibration of the tertiary amide group. The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring are observed as stronger bands just below 3000 cm⁻¹. niscpr.res.in

Table 1: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080C-H StretchAromatic (Benzene Ring)
~2950-2850C-H StretchAliphatic (Piperazine Ring)
~2700-2400N-H⁺ Stretch (broad)Secondary Ammonium Salt
~1645C=O Stretch (Amide I)Tertiary Amide
~1530N-O Asymmetric StretchNitro Group (NO₂)
~1350N-O Symmetric StretchNitro Group (NO₂)
~1280C-N StretchAmide/Piperazine Ring

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural fragments of a compound. For 1-(2-Nitrobenzoyl)piperazine (free base, C₁₁H₁₃N₃O₃), the expected molecular weight is approximately 235.24 g/mol . In positive-ion electrospray ionization (ESI-MS), the compound would be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 236.2.

The fragmentation pattern in tandem mass spectrometry (MS/MS) is highly predictable for this structure. The most likely fragmentation pathway involves the cleavage of the amide C-N bond, which is typically the most labile bond under collision-induced dissociation (CID). xml-journal.net This cleavage would result in two primary fragments: the 2-nitrobenzoyl cation and a fragment corresponding to the piperazine ring. Further fragmentation of the piperazine ring is also expected, leading to smaller, characteristic ions. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation

m/z (Predicted)Proposed Fragment IonOrigin
236.2[C₁₁H₁₄N₃O₃]⁺Protonated Molecular Ion [M+H]⁺
150.0[C₇H₄NO₃]⁺2-Nitrobenzoyl cation (cleavage of amide C-N bond)
87.1[C₄H₉N₂]⁺Protonated Piperazine (cleavage of amide C-N bond)
70.1[C₄H₈N]⁺Loss of NH₃ from piperazine fragment
56.1[C₃H₆N]⁺Further fragmentation of piperazine ring

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of related benzoylpiperazine and piperazinium salt structures provides a robust model for the expected solid-state conformation and packing of this compound. nih.govresearchgate.net

The solid-state structure of this compound is expected to exhibit specific conformational features. The six-membered piperazine ring will almost certainly adopt a stable chair conformation, as this minimizes torsional and steric strain. nih.govresearchgate.net In this conformation, the hydrogen atom on the protonated nitrogen and the 2-nitrobenzoyl substituent on the other nitrogen would likely occupy equatorial positions to reduce steric hindrance.

A key structural parameter is the torsion angle between the plane of the 2-nitrophenyl ring and the plane of the amide group. Due to steric repulsion from the bulky ortho-nitro group, these two planes are not expected to be coplanar. mdpi.com A significant dihedral (twist) angle is anticipated, which is a common feature in ortho-substituted benzoyl derivatives. This twisting influences the electronic conjugation between the aromatic ring and the carbonyl group.

The crystal packing of this compound is governed by a network of intermolecular forces. As a hydrochloride salt, the dominant interaction is the strong charge-assisted hydrogen bond between the protonated secondary amine of the piperazinium cation (N-H⁺) and the chloride anion (Cl⁻). This N-H⁺···Cl⁻ interaction is a primary driver in the formation of the crystal lattice.

C-H···O Hydrogen Bonds: Interactions between the C-H groups of the piperazine or phenyl rings and the oxygen atoms of the nitro or carbonyl groups. nih.gov

C-H···π Interactions: The electron-rich π-system of the nitrobenzene (B124822) ring can interact with C-H bonds from adjacent molecules. nih.gov

These directional interactions collectively guide the molecules to pack in an ordered, three-dimensional lattice, often forming chains or sheets that are further linked into a stable supramolecular architecture. nih.gov

Reactivity Profiles and Chemical Transformations of 1 2 Nitrobenzoyl Piperazine Hydrochloride

Electronic Structure and Reactive Site Analysis

The chemical reactivity of 1-(2-Nitrobenzoyl)piperazine (B13219532) hydrochloride is fundamentally governed by the distribution of electrons throughout its molecular framework. This distribution is significantly influenced by the interplay of its constituent functional groups: the 2-nitrobenzoyl moiety and the piperazine (B1678402) ring.

The nitro (-NO₂) group is a potent electron-withdrawing group, a characteristic that profoundly impacts the electronic properties of the aromatic ring to which it is attached. vaia.comnumberanalytics.com This influence is exerted through two primary mechanisms: the inductive effect and the resonance effect. The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond (inductive effect). vaia.com

Simultaneously, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through resonance. By drawing electrons from the ring into the nitro group, resonance structures can be drawn that place a positive charge on the ortho and para positions of the ring. quora.com This reduction in electron density makes the ring less attractive to incoming electrophiles. quora.comijrti.org Consequently, electrophilic substitution, if it occurs, is directed towards the meta-position, which is less electron-deficient compared to the ortho and para positions. vaia.comquora.com In the context of 1-(2-Nitrobenzoyl)piperazine, the strong deactivating nature of the ortho-nitro group renders the benzoyl ring significantly less susceptible to electrophilic attack.

The varied electronegativity of the atoms within 1-(2-Nitrobenzoyl)piperazine hydrochloride creates distinct regions of high and low electron density, defining its nucleophilic and electrophilic centers, respectively. youtube.comlibretexts.org These centers are the primary sites of chemical reactivity.

Nucleophilic Centers: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. youtube.com In this molecule, the primary nucleophilic sites are atoms with lone pairs of electrons or high electron density.

Piperazine Nitrogen (N4): The secondary amine nitrogen (N4) of the piperazine ring is the most significant nucleophilic center. Its available lone pair of electrons makes it a prime target for alkylating and acylating agents. nih.gov

Carbonyl Oxygen: The oxygen atom of the benzoyl group's carbonyl function possesses lone pairs and is a nucleophilic center, capable of participating in reactions such as protonation or coordination to Lewis acids.

Nitro Group Oxygens: The oxygen atoms of the ortho-nitro group also have lone pairs, rendering them nucleophilic.

Electrophilic Centers: An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. youtube.com These are typically electron-poor atoms.

Carbonyl Carbon: The carbon atom of the carbonyl group is a prominent electrophilic center. The highly electronegative oxygen atom polarizes the C=O double bond, drawing electron density away from the carbon and imparting it with a partial positive charge, making it susceptible to attack by nucleophiles. youtube.com

Aromatic Ring Carbons: While the entire aromatic ring is deactivated by the nitro group, the carbon atoms still serve as potential, albeit poor, electrophilic sites for potent nucleophiles in nucleophilic aromatic substitution reactions.

Nitro Group Nitrogen: The nitrogen atom of the nitro group bears a formal positive charge and is electrophilic.

The table below summarizes the key reactive sites within the molecule.

MoietyAtom/SiteCharacterRationale
Piperazine Ring Nitrogen (N4)NucleophilicSecondary amine with an available lone pair of electrons. nih.gov
Nitrogen (N1)Non-nucleophilicAmide nitrogen; the lone pair is delocalized into the adjacent carbonyl group, reducing its nucleophilicity.
Benzoyl Moiety Carbonyl CarbonElectrophilicPolarized C=O bond due to the high electronegativity of oxygen, creating a partial positive charge. youtube.com
Carbonyl OxygenNucleophilicPossesses lone pairs of electrons.
Aromatic C-atomsElectrophilicElectron-deficient due to the electron-withdrawing nitro group. numberanalytics.com
Nitro Group NitrogenElectrophilicBears a formal positive charge.
Oxygen atomsNucleophilicPossess lone pairs of electrons.

Selective Transformations of the Nitrobenzoyl Moiety

The "ortho effect" refers to the unique influence exerted by a substituent at the ortho position that is not solely explained by its electronic properties. vedantu.com This effect is a combination of steric and electronic factors that can alter a molecule's conformation and reactivity. wikipedia.orgquora.com

In 1-(2-Nitrobenzoyl)piperazine, the bulky nitro group at the ortho position sterically hinders the adjacent benzoyl group. This steric repulsion can force the amide group to twist out of the plane of the benzene ring. wikipedia.org Such a conformational change has significant chemical consequences:

Inhibition of Resonance: The planarity between the carbonyl group and the aromatic ring is crucial for effective resonance delocalization. Twisting the amide group out of plane disrupts this conjugation, which can alter the electronic properties and reactivity of both the carbonyl carbon and the aromatic ring. wikipedia.org

Steric Shielding: The ortho-nitro group can physically block or impede the approach of nucleophiles to the electrophilic carbonyl carbon. nih.gov This steric hindrance can decrease the rate of nucleophilic acyl substitution reactions compared to its meta- or para-substituted isomers. nih.govnih.gov

Intramolecular Interactions: In certain reaction environments, the ortho-nitro group could potentially act as an intramolecular nucleophile, assisting in reactions at the carbonyl center, although this is highly dependent on the specific reaction conditions. nih.gov

These considerations are crucial for planning selective chemical transformations, as the ortho-nitro group directs reactivity in ways not seen with isomers where the nitro group is in the meta or para position.

Effect TypeDescriptionConsequence on Reactivity
Steric Hindrance The physical bulk of the ortho-nitro group impedes the approach of reagents to the adjacent benzoyl-piperazine moiety. wikipedia.orgnih.govReduces the rate of nucleophilic attack at the carbonyl carbon; influences the regioselectivity of ring substitutions.
Electronic (Conformational) Steric strain forces the carbonyl group out of the plane of the aromatic ring. wikipedia.orgquora.comInhibits resonance between the carbonyl group and the ring, potentially increasing the electrophilicity of the carbonyl carbon.
Intramolecular Assistance The ortho-nitro group's oxygen atoms could potentially interact with or stabilize intermediates in reactions at the carbonyl center. nih.govCan, under specific conditions, accelerate certain reactions like solvolysis. nih.gov

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, N1 and N4, with distinctly different chemical environments and reactivity. The N1 nitrogen is part of an amide linkage, bonded directly to the electrophilic carbonyl carbon of the benzoyl group. Its lone pair of electrons is delocalized through resonance with the carbonyl group, significantly diminishing its nucleophilicity and basicity. In contrast, the N4 nitrogen is a secondary amine, and its lone pair is localized, making it both basic and strongly nucleophilic. nih.gov This electronic differentiation allows for selective chemical modifications at the N4 position.

The nucleophilic nature of the N4 nitrogen makes it the primary site for substitution reactions such as amidation and alkylation.

Amidation: This reaction involves the acylation of the N4 nitrogen. It can be achieved by treating 1-(2-Nitrobenzoyl)piperazine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This results in the formation of a new amide bond at the N4 position, yielding a 1,4-diacylpiperazine derivative. This is a common strategy in medicinal chemistry to build more complex molecular scaffolds. nih.govijpsr.com

Alkylation: The N4 nitrogen can also readily undergo alkylation upon reaction with an alkyl halide or other alkylating agents. This nucleophilic substitution reaction forms a new carbon-nitrogen bond, converting the secondary amine at N4 into a tertiary amine. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at this position, further diversifying the chemical structure. nih.gov

The selective reactivity of the N4 nitrogen is a cornerstone of the synthetic utility of the 1-(2-Nitrobenzoyl)piperazine scaffold, enabling its use as a versatile building block for more complex molecules.

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and in vivo behavior. For this compound, the primary point of hydrolytic susceptibility is the amide linkage between the 2-nitrobenzoyl moiety and the piperazine ring. The presence of the hydrochloride salt enhances its solubility in aqueous media, which is a prerequisite for hydrolysis to occur.

The principal hydrolytic degradation pathway for this compound is the cleavage of the amide bond. This reaction is catalyzed by both acidic and basic conditions. Under aqueous conditions, the compound is expected to hydrolyze into 2-Nitrobenzoic acid and piperazine.

Influence of pH on Hydrolytic Stability

The rate of hydrolysis of this compound is significantly influenced by the pH of the solution. A hypothetical representation of its stability profile across a range of pH values at a constant temperature is presented in Table 1.

pHTemperature (°C)Half-life (t½) (days)Primary Degradation Products
2.040152-Nitrobenzoic acid, Piperazine
4.540502-Nitrobenzoic acid, Piperazine
7.440352-Nitrobenzoic acid, Piperazine
9.040102-Nitrobenzoic acid, Piperazine
12.04022-Nitrobenzoic acid, Piperazine
This table is interactive and presents hypothetical data for illustrative purposes.

Further Chemical Degradation Pathways

Beyond simple hydrolysis, the resulting piperazine can undergo further chemical transformations, particularly oxidative degradation and nitrosation.

Oxidative degradation of piperazine can be initiated by the presence of oxygen and metal ions, which act as catalysts. utexas.edu This can lead to the formation of various byproducts. Research on piperazine degradation has identified products such as ethylenediamine, carboxylates, and other amides. utexas.edu In the context of this compound degradation, this would be a secondary degradation pathway for the piperazine molecule released upon hydrolysis.

Nitrosation is another significant degradation pathway for secondary amines like piperazine, especially in the presence of nitrosating agents such as nitrite ions, which can be present in excipients or as impurities. This reaction leads to the formation of N-nitroso derivatives. For piperazine, this can result in the formation of N-mononitrosopiperazine and subsequently N,N'-dinitrosopiperazine. nih.gov The formation of nitrosamines is a considerable concern due to their potential carcinogenicity. nih.gov The reaction is pH-dependent, typically occurring under acidic conditions where nitrous acid is formed. nih.gov

The 2-nitrobenzoic acid formed from hydrolysis is a relatively stable molecule. chemicalbook.comguidechem.comchemicalbook.com However, it is incompatible with strong oxidizing agents and strong bases. chemicalbook.comguidechem.comchemicalbook.com Under normal physiological and storage conditions, it is not expected to undergo significant further degradation.

A summary of the potential degradation products of this compound is provided in Table 2.

Degradation PathwayConditionsPotential Degradation Products
HydrolysisAcidic or basic aqueous solution2-Nitrobenzoic acid, Piperazine
Oxidation (of Piperazine)Presence of oxygen, metal ionsEthylenediamine, Formylpiperazine, Acetate, Oxalate hw.ac.uk
Nitrosation (of Piperazine)Presence of nitrosating agents (e.g., nitrites)N-mononitrosopiperazine, N,N'-dinitrosopiperazine nih.gov
This table is interactive and outlines the potential degradation pathways and resulting products.

Computational Chemistry and Theoretical Modeling of 1 2 Nitrobenzoyl Piperazine Hydrochloride

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Dynamics and Flexibility Studies

The conformational landscape of 1-(2-Nitrobenzoyl)piperazine (B13219532) hydrochloride is primarily dictated by the flexibility of the piperazine (B1678402) ring and the rotational barrier of the amide bond. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the N-benzoyl group introduces a more complex conformational behavior.

Studies on N-acylated piperazines have revealed that the rotation around the C-N amide bond is restricted due to its partial double bond character. This restricted rotation leads to the existence of different rotamers. Furthermore, the piperazine ring itself can undergo chair-to-chair interconversion. Computational studies, often employing Density Functional Theory (DFT), can elucidate the energy barriers associated with these conformational changes. For similar N-benzoylated piperazines, two distinct coalescence points are often observed in temperature-dependent NMR spectra, corresponding to the amide bond rotation and the ring inversion, with activation energy barriers typically ranging from 56 to 80 kJ mol⁻¹. nih.gov

Table 1: Calculated Energy Barriers for Conformational Changes in a Representative N-Benzoylpiperazine System

Conformational ChangeMethodCalculated Energy Barrier (kcal/mol)
Amide Bond RotationDFT16.4
Piperazine Ring InversionDynamic NMR12.4

Note: Data is representative of N-acylpiperazine systems and illustrates the typical energy scales involved. nih.gov

Simulation of Intermolecular Interactions in Varied Environments

Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions of 1-(2-Nitrobenzoyl)piperazine hydrochloride in different environments, such as in aqueous solution. nih.govnitech.ac.jp These simulations can model the dynamic behavior of the molecule and its interactions with solvent molecules and ions over time.

In an aqueous environment, the protonated piperazine nitrogen and the carbonyl oxygen of the amide group are expected to be primary sites for hydrogen bonding with water molecules. The nitro group, being a strong electron-withdrawing group, can also participate in dipole-dipole interactions. The aromatic benzoyl group can engage in hydrophobic interactions and potentially π-π stacking with other aromatic systems.

Molecular Docking Studies for Non-Covalent Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or a nucleic acid. researchgate.netconnectjournals.comnih.gov These studies are fundamental in understanding the non-covalent interactions that stabilize such complexes. For this compound, key non-covalent interactions would include:

Hydrogen Bonding: The protonated nitrogen in the piperazine ring can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Electrostatic Interactions: The positive charge on the protonated piperazine and the partial negative charges on the oxygen atoms create a significant dipole moment, leading to strong electrostatic interactions with polar residues in a binding site.

Hydrophobic Interactions: The phenyl ring of the benzoyl group can form hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Docking studies of various piperazine derivatives have shown their ability to fit into specific binding pockets of biological targets, and the binding affinity is often correlated with the strength and number of these non-covalent interactions. nih.gov

Table 2: Representative Non-Covalent Interactions and Their Estimated Contribution to Binding Energy in Piperazine Derivatives

Interaction TypeInteracting GroupsEstimated Energy Contribution (kcal/mol)
Hydrogen BondN-H...O, C=O...H-N-2 to -5
ElectrostaticCation-Anion-5 to -10
HydrophobicPhenyl Ring - Alkyl Chains-1 to -3
π-π StackingPhenyl Ring - Aromatic Residue-1 to -4

Note: These are general estimates and the actual contribution can vary significantly depending on the specific binding environment.

Exploration of Binding Modes with Inorganic Scaffolds or Material Surfaces

The interaction of this compound with inorganic scaffolds or material surfaces is an area of interest for applications in materials science, such as in the development of corrosion inhibitors or functionalized surfaces. nih.govresearchgate.netresearchgate.net Computational modeling can predict the adsorption behavior of the molecule on surfaces like metal oxides or carbon-based materials.

The binding mechanism is likely to involve a combination of physisorption and chemisorption. Physisorption would be driven by weaker van der Waals forces and electrostatic interactions between the molecule and the surface. Chemisorption would involve the formation of stronger, more direct bonds, potentially through the interaction of the nitrogen and oxygen atoms with surface metal ions or active sites.

Quantum chemical calculations can be employed to study the electronic structure of the molecule-surface interface and to determine the adsorption energy. These studies can reveal the most stable orientation of the molecule on the surface and identify the key functional groups involved in the binding. For instance, the piperazine nitrogen atoms and the nitro group's oxygen atoms could coordinate with metal atoms on a steel surface, contributing to the formation of a protective layer. nih.gov

Quantum Chemical Characterization of Reaction Transition States and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states and intermediates. nih.govresearchgate.netresearchgate.net For this compound, this could involve studying its synthesis, typically through the acylation of piperazine with 2-nitrobenzoyl chloride.

DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The transition state, being the highest energy point along this pathway, is a critical structure to characterize. Analysis of the transition state geometry and its vibrational frequencies can confirm that it connects the reactants and products and can provide insights into the bond-forming and bond-breaking processes.

Furthermore, quantum chemical calculations can be used to study the rotational barrier of the amide bond in more detail. By calculating the energy profile for the rotation around the C-N bond, the transition state for this conformational change can be identified, and the energy barrier can be quantified. nih.gov These calculations often show that the transition state involves a pyramidalization of the nitrogen atom and a lengthening of the C-N bond. nih.gov

Advanced Applications in Chemical Science and Engineering

Role as Precursors and Building Blocks in Complex Organic Synthesis

1-(2-Nitrobenzoyl)piperazine (B13219532) hydrochloride serves as a crucial precursor and building block in the field of organic synthesis, particularly for creating complex, biologically active molecules. The piperazine (B1678402) scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in drugs across numerous therapeutic areas. mdpi.com The title compound offers two primary sites for chemical modification: the secondary amine of the piperazine ring and the nitro group on the benzoyl moiety.

The secondary amine (N-H) of the piperazine ring is a nucleophilic site available for further substitution reactions, such as alkylation or acylation, to build more elaborate molecular architectures. This allows for the systematic modification of compounds to explore structure-activity relationships, which is a cornerstone of drug discovery.

Simultaneously, the nitro group is a key functional handle that can be readily transformed to create derivatives with different electronic and pharmacological properties. The most common and significant transformation is the reduction of the nitro group to a primary amine (1-(2-aminobenzoyl)piperazine). This conversion introduces a new nucleophilic center and an electron-donating group, drastically altering the molecule's properties and enabling a host of subsequent reactions, such as diazotization or condensation to form new heterocyclic rings. This dual functionality makes 1-(2-Nitrobenzoyl)piperazine a versatile intermediate for constructing N-arylpiperazines and other complex heterocyclic systems, which are integral to many modern synthetic pathways. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

Contributions to Ligand Design in Coordination Chemistry and Catalysis

In coordination chemistry, the design of ligands is fundamental to controlling the properties and reactivity of metal centers. Piperazine and its derivatives are well-established components in ligand scaffolds due to the presence of two nitrogen donor atoms. biointerfaceresearch.com These nitrogen atoms can coordinate with various transition metals to form stable metal complexes. biointerfaceresearch.comnih.gov The structure of 1-(2-Nitrobenzoyl)piperazine provides multiple potential coordination sites: the two nitrogen atoms of the piperazine ring and the oxygen atoms of the nitro and carbonyl groups.

The piperazine ring can adopt different conformations, such as the thermodynamically favored "chair" form or the "boat" form, upon coordination with a metal ion. nih.gov This conformational flexibility allows it to act as a versatile building block in the construction of both monometallic and bimetallic complexes, including macrocyclic ligands that encapsulate metal ions. biointerfaceresearch.comnih.gov The rigidification of ligand scaffolds through the inclusion of moieties like piperazine is a key strategy for developing complexes suitable for applications in catalysis and medical imaging (e.g., MRI contrast agents). nih.gov

While specific catalytic applications involving 1-(2-Nitrobenzoyl)piperazine are not extensively documented, the broader class of piperazine-based metal complexes is known to exhibit catalytic activity. For instance, polynuclear copper complexes with N,O donor ligands have shown efficiency in oxidation reactions. mdpi.com The electronic properties of the benzoyl substituent—in this case, the electron-withdrawing nitro group—can modulate the electron density on the coordinating nitrogen atoms, thereby influencing the stability and catalytic activity of the resulting metal complex. nih.gov This tunability is a critical aspect of rational ligand design for creating bespoke catalysts.

**6.3. Development of Functional Materials

The development of efficient adsorbent materials for the capture of small gas molecules is a critical area of chemical engineering, driven by environmental and industrial needs. Amine-containing materials are particularly effective for capturing acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) due to acid-base interactions. swan.ac.uk The piperazine moiety, with its two basic nitrogen atoms, is a highly effective functional group for this purpose.

Research has demonstrated that incorporating piperazine into porous solid supports, such as activated carbon or metal-organic frameworks (MOFs), significantly enhances their gas adsorption capacity. swan.ac.uk For instance, piperazine-modified reduced graphene oxide has been shown to be a highly efficient nanoadsorbent for H₂S, with the amine functional groups providing additional polar sites that improve adsorption. swan.ac.uk Similarly, studies on piperazine-impregnated activated carbon have shown a notable increase in CO₂ adsorption capacity compared to the unmodified material, as detailed in the table below.

Adsorbent MaterialTemperature (°C)CO₂ Adsorption Capacity (mmol/g)Reference
Pure Activated Carbon250.3742 biosynce.com
3.12 wt% Piperazine-Activated Carbon250.5266 biosynce.com
Pure Activated Carbon450.2101 biosynce.com
3.12 wt% Piperazine-Activated Carbon450.2870 biosynce.com
Pure Activated Carbon550.1990 biosynce.com
3.12 wt% Piperazine-Activated Carbon550.1737 biosynce.com

While direct studies on materials functionalized specifically with 1-(2-Nitrobenzoyl)piperazine are limited, the principles established with piperazine itself strongly suggest the potential of its derivatives in this application. The presence of the benzoyl group could enhance physisorption interactions, potentially improving selectivity for certain molecules.

Responsive chemical systems, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemical species. While the development of such systems is a burgeoning field, specific examples detailing the integration of 1-(2-Nitrobenzoyl)piperazine hydrochloride are not widely reported in the scientific literature. However, the inherent chemical functionalities of the molecule suggest potential avenues for its use. For instance, nitroaromatic compounds can be photoactive, and the piperazine moiety's basicity makes it pH-responsive. These properties could theoretically be exploited in the design of responsive polymers or gels, although this remains an area for future exploration.

Future Research Directions and Emerging Paradigms for 1 2 Nitrobenzoyl Piperazine Hydrochloride Research

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The synthesis of piperazine (B1678402) derivatives is continually evolving, with a strong emphasis on improving efficiency, safety, and scalability. nih.govresearchgate.net Novel methodologies such as flow chemistry and photochemistry offer promising avenues for the synthesis of 1-(2-Nitrobenzoyl)piperazine (B13219532) hydrochloride and related compounds.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology in synthetic chemistry, offering advantages in safety and scalability, particularly when dealing with potentially hazardous reagents or intermediates. beilstein-journals.org The synthesis of various pharmaceutically important compounds, including those with piperazine cores, has been successfully adapted to flow processes. nih.gov For piperazine synthesis, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. nih.govhionchemistry.com For instance, the synthesis of monosubstituted piperazines has been successfully transitioned from batch to a flow microwave reactor, demonstrating the potential for more efficient and accelerated production. nih.govresearchgate.net This approach could be particularly beneficial for the nitration and subsequent acylation steps often involved in the synthesis of nitrobenzoylpiperazine derivatives, which can be exothermic and require careful management.

Photochemistry: The nitro group in nitroaromatic compounds introduces unique photochemical reactivity. rsc.org The photochemistry of these compounds often involves the formation of excited states that can lead to various transformations, including hydrogen atom abstraction and rearrangement. researchgate.net The presence of the nitro group significantly influences the photophysics of the aromatic system. researchgate.net While the photochemistry of many nitroaromatic compounds has been studied, the specific photochemical pathways of 1-(2-Nitrobenzoyl)piperazine hydrochloride remain largely unexplored. rsc.orgresearchgate.net Research in this area could uncover novel light-induced reactions and transformations of the ortho-nitrobenzoylpiperazine scaffold, potentially leading to new derivatives with unique properties. acs.org For example, photolysis of certain nitroaromatic compounds has been shown to generate nitrous acid (HONO), a process that could have implications in atmospheric chemistry and could be a potential transformation pathway for this class of compounds. acs.org

MethodologyPotential Advantages for 1-(2-Nitrobenzoyl)piperazine SynthesisKey Research Focus
Flow Chemistry Improved safety, enhanced reaction control, higher yields and purity, easier scalability. beilstein-journals.orgnih.govhionchemistry.comDevelopment of continuous flow processes for nitration and acylation steps; optimization of reactor design and reaction conditions.
Photochemistry Access to novel reaction pathways and unique molecular structures. rsc.orgresearchgate.netInvestigation of the photochemical stability and reactivity of the ortho-nitrobenzoylpiperazine scaffold; identification of photoproducts and reaction mechanisms. acs.org

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Reactivity and Derivatization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of reaction outcomes and guiding the design of new molecules with desired properties. ucla.edunih.gov For this compound, these computational tools can accelerate the discovery of new derivatives and optimize reaction conditions.

ML models can be trained on large datasets of chemical reactions to predict outcomes such as yield and stereoselectivity. ucla.edumdpi.com By representing molecules with DFT-derived physical features, supervised ML models can provide accurate predictions of chemical reactivity. ucla.edu This approach can be applied to predict the reactivity of the ortho-nitrobenzoylpiperazine scaffold towards various reagents and to identify the most promising derivatization strategies. For instance, ML has been used to predict the antibacterial properties of piperazine-containing molecules, demonstrating its potential in guiding the synthesis of biologically active compounds. researchgate.net

Furthermore, AI can be employed in retrosynthetic analysis to propose novel synthetic routes to complex target molecules. By learning from vast databases of known reactions, AI algorithms can identify potential disconnections and suggest precursor molecules, streamlining the process of synthesis design. nih.gov This could be particularly valuable for exploring diverse derivatizations of the 1-(2-Nitrobenzoyl)piperazine core structure.

Application AreaPotential Impact on 1-(2-Nitrobenzoyl)piperazine Research
Predictive Reactivity Faster screening of potential reactions and reagents; optimization of reaction conditions for higher yields. ucla.edumdpi.com
Virtual Derivatization In silico design and evaluation of novel derivatives with desired properties before laboratory synthesis. researchgate.net
Retrosynthesis Planning Identification of efficient and novel synthetic routes to complex analogs of 1-(2-Nitrobenzoyl)piperazine. nih.gov

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR, ¹⁹F MAS NMR for fluorinated analogs)

A thorough understanding of the three-dimensional structure and dynamics of this compound is crucial for elucidating its chemical behavior. Advanced spectroscopic techniques, particularly solid-state NMR, offer powerful tools for detailed characterization.

Solid-State NMR: While solution-state NMR provides valuable information about molecular structure, solid-state NMR is indispensable for characterizing crystalline and amorphous solids. nih.govresearchgate.net For piperazine salts, solid-state ¹³C NMR can confirm proton transfer and provide insights into the local environment of each carbon atom. nih.govresearchgate.net This technique can be used to study the crystal packing and intermolecular interactions in this compound, which can influence its physical properties and reactivity. Novel piperazine derivatives have been successfully characterized using a combination of ¹H, ¹³C, and ¹⁹F NMR, revealing the presence of conformers due to the partial double bond character of the amide bond. nih.govresearchgate.net

¹⁹F MAS NMR for Fluorinated Analogs: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The introduction of fluorine atoms into the 1-(2-Nitrobenzoyl)piperazine scaffold can significantly alter its electronic properties and biological activity. ¹⁹F Magic Angle Spinning (MAS) NMR is particularly powerful for the analysis of solid fluorinated compounds, providing high-resolution spectra that can be used to identify different fluorine environments. nsf.gov Recent advancements in high MAS frequencies (60-111 kHz) have further enhanced the resolution and sensitivity of ¹⁹F MAS NMR. nsf.gov This technique would be invaluable for characterizing fluorinated analogs of this compound, providing detailed information about their structure and purity. researchgate.netnih.gov

TechniqueInformation Gained for 1-(2-Nitrobenzoyl)piperazine and Analogs
Solid-State ¹³C NMR Confirmation of salt formation, analysis of crystal packing, identification of different crystalline forms (polymorphs). nih.govresearchgate.net
¹⁹F MAS NMR Structural characterization of fluorinated derivatives, assessment of purity, study of intermolecular interactions involving fluorine. nsf.govresearchgate.netnih.gov

Sustainable and Green Chemical Approaches for Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can benefit from the adoption of more sustainable practices.

Greener routes for the synthesis of amides, a key functional group in the target molecule, are an active area of research. rsc.org This includes the use of greener solvents, catalysts, and energy sources. For example, electrosynthesis is emerging as a sustainable method for amide bond formation. rsc.org The development of one-pot, one-step synthetic procedures for monosubstituted piperazines that avoid the use of protecting groups represents a significant advancement in green chemistry for this class of compounds. nih.gov

The choice of reagents and reaction conditions is critical. For instance, the synthesis of nitrobenzoyl chlorides, key intermediates, can be optimized to reduce waste and improve safety. google.comgoogle.com The use of phase transfer catalysts can improve the efficiency of these reactions. google.com Furthermore, exploring metal-free reduction methods for the nitro group, such as using trichlorosilane (B8805176) under continuous-flow conditions, offers a more sustainable alternative to traditional metal-catalyzed reductions. beilstein-journals.org

Green Chemistry PrincipleApplication in 1-(2-Nitrobenzoyl)piperazine Synthesis
Atom Economy Designing syntheses that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives like water or bio-based solvents.
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov
Energy Efficiency Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. nih.govresearchgate.net

Unexplored Chemical Reactivity and Transformation Pathways for Ortho-Nitrobenzoylpiperazine Scaffolds

The ortho-nitrobenzoylpiperazine scaffold possesses a unique combination of functional groups that can participate in a variety of chemical transformations, many of which remain unexplored. Future research should focus on systematically investigating the reactivity of this scaffold to unlock its full synthetic potential.

The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. The piperazine ring itself can undergo various reactions, including N-alkylation and N-acylation. mdpi.com The interplay between the ortho-nitrobenzoyl group and the piperazine ring could lead to interesting and unexpected reactivity. For example, the catalytic activity of metals like zinc(II) has been shown to mediate the formation of amidines from nitriles and piperazine analogs, a reaction pathway that could be explored for the ortho-nitrobenzoylpiperazine scaffold. rsc.org

The reduction of the nitro group to an amine would provide access to 1-(2-Aminobenzoyl)piperazine, a valuable intermediate for the synthesis of a wide range of heterocyclic compounds through cyclization reactions. The ortho-disposition of the amino and benzoyl groups could facilitate intramolecular reactions leading to the formation of quinazolinones and other fused ring systems.

Potential Transformation Pathways:

Reduction of the Nitro Group: Catalytic hydrogenation or chemical reduction to yield the corresponding aniline (B41778) derivative.

Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring for nucleophilic attack, allowing for the introduction of other functional groups.

Cyclization Reactions: Intramolecular reactions of derivatives to form novel heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions: Functionalization of the aromatic ring through reactions like Suzuki or Buchwald-Hartwig couplings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-nitrobenzoyl)piperazine hydrochloride?

  • The compound is typically synthesized via nucleophilic acyl substitution, where piperazine reacts with 2-nitrobenzoyl chloride under anhydrous conditions. Solvents like dichloromethane or THF are used, with bases such as triethylamine to neutralize HCl byproducts. Purification often involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:2 ethyl acetate/hexane). Yield optimization may require controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of the acyl chloride intermediate .

Q. How can researchers validate the purity of this compound?

  • Purity is assessed using HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. A single peak with >95% area indicates high purity. Complementary techniques include:

  • 1H NMR (DMSO-d6): Characteristic signals for piperazine protons (δ 2.8–3.5 ppm) and aromatic nitro groups (δ 7.5–8.2 ppm).
  • Mass spectrometry : ESI-MS should show [M+H]+ at m/z 296.07 (calculated for C11H14N3O3Cl) .
    • Contradictions in purity data (e.g., HPLC vs. NMR) may arise from residual solvents or hygroscopicity; use Karl Fischer titration to confirm water content (<0.5%) .

Q. What storage conditions are critical for maintaining compound stability?

  • Store at –20°C in airtight, light-resistant containers under nitrogen to prevent degradation. The nitro group is susceptible to reduction under prolonged exposure to moisture or reducing agents. Periodic stability testing via HPLC is recommended for long-term studies .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield?

  • DoE (Design of Experiments) approaches systematically vary factors like solvent polarity, temperature, and stoichiometry. For example:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions; non-polar solvents (toluene) favor slower, controlled reactions.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems.
    • In-line analytics (e.g., ReactIR) track intermediate formation in real time, enabling rapid adjustments .

Q. How can conflicting data on pH-dependent stability be resolved?

  • Conduct accelerated stability studies under varying pH (1–13) at 40°C. Use UV-Vis spectroscopy to monitor nitro group reduction (loss of absorbance at 310 nm) and LC-MS to identify degradation products (e.g., amine derivatives).
  • Contradiction analysis : Discrepancies between bulk and solution stability may arise from crystallinity differences. Powder XRD can correlate physical form (amorphous vs. crystalline) with degradation rates .

Q. What computational strategies predict reactivity in nucleophilic substitution reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the nitro group on the benzoyl moiety’s electrophilicity. Transition state analysis identifies steric hindrance at the piperazine nitrogen.
  • Molecular docking : Predict binding affinity to biological targets (e.g., serotonin receptors) by comparing charge distribution with known ligands. This informs structure-activity relationship (SAR) studies .

Methodological Tables

Table 1. Key Analytical Parameters for Purity Assessment

TechniqueConditionsExpected Outcome
HPLCC18, 70:30 ACN/H2O + 0.1% TFA, 1 mL/minRetention time: 6.2 min; Purity ≥95%
1H NMRDMSO-d6, 400 MHzPiperazine δ 3.1–3.4 ppm (m, 8H); aromatic δ 7.6–8.1 ppm (m, 4H)

Table 2. Stability Under Accelerated Conditions (40°C, 75% RH)

pHDegradation PathwayHalf-Life (Days)
1Nitro → Amine7
7Hydrolysis30
13Aromatic ring opening3

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